CL 316243 free acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

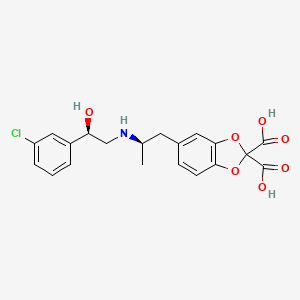

5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO7/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27)/t11-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDJMKTVUPSHFW-ABAIWWIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)O)C(=O)O)NCC(C3=CC(=CC=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C=C1)OC(O2)(C(=O)O)C(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183720-02-7 |

Source

|

| Record name | Cl-316243 Free diacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183720027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CL-316243 FREE DIACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52H8DB0TKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of CL 316243 Free Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 316243 is a potent and highly selective β3-adrenoceptor agonist that has demonstrated significant effects on metabolism, particularly in skeletal muscle and adipose tissue. Its mechanism of action is centered around the activation of distinct signaling pathways that regulate protein synthesis, energy expenditure, and glucose homeostasis. This technical guide provides a comprehensive overview of the core mechanisms of CL 316243 , with a focus on the underlying signaling cascades, detailed experimental protocols for key assays, and a quantitative summary of its physiological effects.

Core Mechanism of Action: β3-Adrenoceptor Agonism

CL 316243 exerts its effects primarily by binding to and activating the β3-adrenergic receptor (β3-AR), a G-protein coupled receptor predominantly expressed in adipocytes and, to a lesser extent, in skeletal muscle cells. This targeted activation initiates a cascade of intracellular signaling events that lead to profound metabolic changes. In skeletal muscle, two primary pathways have been identified as central to the action of CL 316243 : the PI3K/mTOR pathway, which promotes protein synthesis, and the AMPK/PGC-1α pathway, which enhances mitochondrial biogenesis and fatty acid oxidation.

Signaling Pathways Activated by CL 316243

The PI3K/mTOR Signaling Pathway and Protein Synthesis

In rat skeletal muscle cells, CL 316243 has been shown to activate the PI3K-mTOR-p70S6K signaling cascade, leading to an increase in protein synthesis. This anabolic effect contributes to muscle growth and repair.

The AMPK/PGC-1α Signaling Pathway and Metabolic Regulation

CL 316243 also activates the AMPK/PGC-1α pathway in skeletal muscle. This pathway is a master regulator of cellular energy homeostasis, and its activation by CL 316243 leads to increased expression of genes involved in mitochondrial biogenesis and fatty acid oxidation, thereby improving metabolic efficiency.

Quantitative Data Summary

The following tables summarize the quantitative effects of CL 316243 treatment in various experimental models.

Table 1: Effects of CL 316243 on Body Weight and Food Intake in Rats

| Animal Model | CL 316243 Dose | Treatment Duration | Change in Body Weight | Change in Food Intake | Reference |

| Diet-Induced Obese Rats | 0.01 mg/kg | 20 hours | Not significant | -28.4% | [1][2] |

| Diet-Induced Obese Rats | 0.1 mg/kg | 44 hours | Significant reduction | -41.4% (at 20h) | [1][2][3] |

| Diet-Induced Obese Rats | 0.5 mg/kg | 29 days | Significant reduction | -45.0% (at 20h) | [1] |

| Diet-Induced Obese Rats | 1 mg/kg | 188 hours | Significant reduction | -56.5% (at 20h) | [1][2][3] |

| Obese Zucker Rats | 1 mg/kg/day | 4 weeks | No significant change | No effect | [4] |

Table 2: Effects of CL 316243 on Gene and Protein Expression in Rat Skeletal Muscle

| Target | Cell/Tissue Type | CL 316243 Concentration | Treatment Duration | Fold Change (vs. Control) | Reference |

| p-AMPK | Soleus Muscle (HF Diet) | 1 mg/kg (gavage) | 12 weeks | Increased | [5] |

| PGC-1α (protein) | Soleus Muscle (HF Diet) | 1 mg/kg (gavage) | 12 weeks | Increased | [5] |

| PGC-1α (mRNA) | Soleus Muscle (HF Diet) | 1 mg/kg (gavage) | 12 weeks | Increased | [5] |

| CPT-1b (protein) | Soleus Muscle (HF Diet) | 1 mg/kg (gavage) | 12 weeks | Increased | [5] |

| CPT-1b (mRNA) | Soleus Muscle (HF Diet) | 1 mg/kg (gavage) | 12 weeks | Increased | [5] |

| p-p70S6K | L6 Myocytes | 10-6 M | 24 hours | Increased | [6] |

| H- and L-myosin | L6 Myocytes | 10-6 M | 24 hours | Increased | [6] |

| β-actin | L6 Myocytes | 10-6 M | 24 hours | Increased | [6] |

Experimental Protocols

Western Blot Analysis of Protein Expression in L6 Myotubes

This protocol describes the methodology for assessing changes in protein expression and phosphorylation in L6 myotubes following treatment with CL 316243 .[5][6]

Methodology:

-

Cell Culture and Treatment: Rat L6 myotubes are cultured to differentiation. Cells are then treated with CL 316243 at the desired concentration (e.g., 1 µM) for a specified duration (e.g., 4 or 24 hours).[5]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-AMPK, total AMPK, PGC-1α, CPT-1b, phospho-p70S6K, total p70S6K, GAPDH). Specific antibody dilutions should be optimized as per manufacturer's recommendations (e.g., 1:1000).[7][8]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for measuring changes in mRNA expression in rat soleus muscle after CL 316243 treatment.[5]

Methodology:

-

Tissue Collection and RNA Extraction: Soleus muscle is dissected from rats and immediately frozen in liquid nitrogen. Total RNA is extracted using a suitable RNA isolation kit.

-

Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

-

qPCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix. The following primer sequences have been used for rat genes:[9]

-

PGC-1α:

-

Forward: 5′-CAACAATGAGCCTGCGAACA-3′

-

Reverse: 5′-TGAGGACCGCTAGCAAGTTTG-3′

-

-

CPT-1b:

-

Forward: 5′-GGCTGCCGTGGGACATT-3′

-

Reverse: 5′-TGCCTTGGCTACTTGGTACGA-3′

-

-

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with GAPDH serving as the housekeeping gene for normalization.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats

This protocol is used to assess the effect of CL 316243 on glucose metabolism in rats.[2][10]

Methodology:

-

Animal Preparation: Rats are fasted overnight (approximately 16 hours) with free access to water.[11][12][13]

-

Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels using a glucometer.

-

CL 316243 Administration: CL 316243 or vehicle is administered to the rats (e.g., via gavage or intraperitoneal injection) at a predetermined time before the glucose challenge.

-

Glucose Challenge: A 25% w/v glucose solution is administered intraperitoneally at a dose of 1 g/kg body mass.[2]

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at 30, 60, 90, and 120 minutes after the glucose injection, and blood glucose levels are measured.[2]

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Conclusion

CL 316243 free acid is a selective β3-adrenoceptor agonist with significant potential for modulating key metabolic pathways. Its ability to activate the PI3K/mTOR and AMPK/PGC-1α signaling cascades in skeletal muscle underscores its dual role in promoting protein synthesis and enhancing energy metabolism. The presented quantitative data and detailed experimental protocols provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound in metabolic diseases. Further research is warranted to fully elucidate the intricate downstream effects and long-term efficacy of CL 316243 in various physiological and pathological states.

References

- 1. Effects of systemic oxytocin and beta‐3 receptor agonist (CL 316243) treatment on body weight and adiposity in male diet‐induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of systemic oxytocin and beta-3 receptor agonist (CL 316243) treatment on body weight and adiposity in male diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 12. mmpc.org [mmpc.org]

- 13. olac.berkeley.edu [olac.berkeley.edu]

CL 316 ,243 Free Acid: A Technical Guide to its Role in Thermogenesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

CL 316 ,243 is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR), with an EC50 of approximately 3 nM[1]. Its specificity for the β3-AR over β1- and β2-AR subtypes minimizes off-target cardiovascular effects, making it a valuable pharmacological tool for studying metabolic processes. This compound has been instrumental in elucidating the mechanisms of non-shivering thermogenesis, primarily through its action on brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT).[1][2][3] This guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the thermogenic role of CL 316 ,243.

Core Mechanism of Action in Thermogenesis

The primary role of CL 316 ,243 in thermogenesis is the activation of β3-adrenergic receptors, which are densely expressed on the surface of both brown and white adipocytes.[3] This activation initiates a well-defined signaling cascade that culminates in increased energy expenditure and heat production.

The process unfolds as follows:

-

Receptor Binding: CL 316 ,243 binds to the β3-AR, a G-protein-coupled receptor (GPCR).

-

G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs), causing it to release GDP and bind GTP.

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[4]

-

PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4][5]

-

Downstream Phosphorylation: PKA phosphorylates multiple downstream targets critical for the thermogenic process. This includes Hormone-Sensitive Lipase (HSL) and transcription factors that regulate the expression of Uncoupling Protein 1 (UCP1).[4][6]

-

Lipolysis: Phosphorylation of HSL initiates the breakdown of triglycerides stored in lipid droplets into free fatty acids (FFAs) and glycerol.[3]

-

Mitochondrial Activation: The released FFAs serve two main purposes: they act as the primary fuel source for mitochondrial β-oxidation and they are allosteric activators of UCP1.

-

UCP1-Mediated Thermogenesis: UCP1, located in the inner mitochondrial membrane of brown adipocytes, uncouples the proton gradient generated by the electron transport chain from ATP synthesis. Instead of producing ATP, the potential energy of the proton gradient is dissipated as heat.[7]

Furthermore, signaling through the β3-AR also activates the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in the transcriptional activation of the Ucp1 gene and other thermogenic genes.[8]

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the brown adipose tissue in β3-adrenergic receptor activation-induced sleep, metabolic and feeding responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β3-Adrenergic Signaling Acutely Down Regulates Adipose Triglyceride Lipase in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-shivering Thermogenesis Signalling Regulation and Potential Therapeutic Applications of Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The β3-Adrenergic Agonist CL 316 ,243: A Technical Guide to its Role in Brown Adipose Tissue Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potent and selective β3-adrenergic receptor agonist, CL 316 ,243, and its significant role in the activation of brown adipose tissue (BAT). CL 316 ,243 has been instrumental in preclinical research for understanding the mechanisms of thermogenesis and its potential therapeutic applications in obesity and metabolic disorders.[1][2] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathways involved.

Core Mechanism of Action: β3-Adrenergic Stimulation of Thermogenesis

CL 316 ,243 is a potent and highly selective agonist for the β3-adrenergic receptor, with an EC50 of approximately 3 nM.[2] Its action is primarily focused on adipocytes, particularly in brown and beige adipose tissue, where it stimulates a signaling cascade that leads to increased thermogenesis and energy expenditure.[2][3][[“]]

Upon binding to the β3-adrenergic receptor on the surface of brown adipocytes, CL 316 ,243 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[[“]] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates and activates downstream targets crucial for the thermogenic process.[[“]] Key among these is the upregulation and activation of Uncoupling Protein 1 (UCP1), a mitochondrial protein that uncouples oxidative phosphorylation from ATP synthesis, dissipating the energy as heat.[[“]][5] This process is fueled by the mobilization of free fatty acids through enhanced lipolysis, also a downstream effect of β3-adrenergic stimulation.[[“]]

Quantitative Effects on Brown Adipose Tissue and Systemic Metabolism

The administration of CL 316 ,243 in rodent models has consistently demonstrated significant effects on BAT activation and overall energy metabolism. The following tables summarize key quantitative findings from various studies.

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Energy Expenditure | Male Sprague-Dawley Rats | 1 mg/kg/day for 7 days | Resting metabolic rate increased by 30% and total energy expenditure increased by 20% by day 2 of treatment. | [6] |

| Male C57BL/6J Mice | 4 weeks of treatment | Increased energy expenditure by 10% at 22°C and 14% at 30°C. | [7] | |

| Obese fa/fa Rats | 1 mg/kg/day for 4 weeks | Resting metabolic rate increased by 96% in obese rats and 55% in lean rats. | [1] | |

| UCP1 Expression | Male C57BL/6J Mice | 4 weeks of treatment at 30°C | Increased UCP1 protein levels in brown adipose tissue. | [7] |

| Rats on a high-fat diet | Chronic treatment | Three- to fourfold increase in the content of uncoupling protein (UCP) in interscapular BAT. | [3] | |

| Glucose Uptake | Rats | Acute treatment (2 mg/kg) | 12-fold increase in 18F-FDG uptake in interscapular BAT. | [8] |

| Mice | Acute treatment (1 mg/kg) | 5-fold increase in the total [18F]FDG standard uptake value (SUV) of interscapular BAT. | [9] | |

| Mice | Chronic treatment | Increased basal and insulin-stimulated [3H]2-deoxyglucose (2-DG) uptake by brown adipose tissue. | [10] | |

| Mice | Single injection | 440% increase in glucose uptake in BAT.[11] | ||

| Body Weight and Fat Mass | Obese fa/fa Rats | 1 mg/kg/day for 4 weeks | Remarkable atrophy of retroperitoneal fat depots in obese rats. | [1] |

| Rats on a high-fat diet | Chronic treatment | Reduced carcass fat. | [3] | |

| Male C57BL/6J Mice | 4 weeks of treatment at 30°C | Reduced adiposity. | [7][12] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the key signaling pathway of CL 316 ,243 in brown adipocytes and a typical experimental workflow for evaluating its effects.

Caption: Signaling pathway of CL 316 ,243 in a brown adipocyte.

Caption: A typical experimental workflow for studying the effects of CL 316 ,243.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature. Specific parameters may need to be optimized for individual experimental designs.

In Vivo Administration of CL 316 ,243

-

Objective: To activate brown adipose tissue in vivo.

-

Materials:

-

CL 316 ,243 free acid

-

Sterile saline (0.9% NaCl)

-

Appropriate animal model (e.g., male C57BL/6J mice, 8-12 weeks old)

-

Syringes and needles for injection

-

-

Procedure:

-

Prepare a stock solution of CL 316 ,243 in sterile saline. A common concentration is 1 mg/mL.

-

For acute studies, administer a single intraperitoneal (i.p.) injection of CL 316 ,243 at a dose of 0.1 to 1 mg/kg body weight.[13][14]

-

For chronic studies, CL 316 ,243 can be administered daily via i.p. injection for a period of one to four weeks.[5] Alternatively, osmotic mini-pumps can be implanted subcutaneously for continuous infusion at a rate of 1 mg/kg/day.[1][10]

-

The control group should receive an equivalent volume of sterile saline.

-

House animals individually in metabolic cages for monitoring of food intake, body weight, and energy expenditure.

-

Measurement of Energy Expenditure via Indirect Calorimetry

-

Objective: To quantify the effect of CL 316 ,243 on whole-body energy expenditure.

-

Materials:

-

Indirect calorimetry system (e.g., TSE LabMaster, Columbus Instruments CLAMS)

-

Animals treated with CL 316 ,243 or vehicle

-

-

Procedure:

-

Acclimate the animals to the metabolic cages for at least 24 hours before data collection.

-

Following CL 316 ,243 or vehicle administration, place the animals in the calorimetry chambers.

-

Continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) for a designated period (e.g., 24-48 hours).

-

Calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure using the Weir equation or a similar formula provided by the system software.

-

Data is typically analyzed for light and dark cycles separately.

-

Assessment of Glucose Uptake using 18F-FDG PET/CT

-

Objective: To visualize and quantify glucose uptake in brown adipose tissue.

-

Materials:

-

18F-Fluorodeoxyglucose (18F-FDG)

-

PET/CT scanner

-

Anesthesia (e.g., isoflurane)

-

Animals treated with CL 316 ,243 or vehicle

-

-

Procedure:

-

Fast the animals for 4-6 hours prior to the scan.

-

Administer CL 316 ,243 or vehicle 30-60 minutes before the 18F-FDG injection.[15]

-

Inject 18F-FDG (typically 100-200 µCi) via the tail vein.

-

Allow for a 60-minute uptake period, during which the animals should be kept in a warm environment to minimize cold-induced BAT activation.

-

Anesthetize the animals and position them in the PET/CT scanner.

-

Acquire a CT scan for anatomical reference and attenuation correction, followed by a PET scan (e.g., 10-20 minutes).

-

Reconstruct the images and perform quantitative analysis by drawing regions of interest (ROIs) over the interscapular BAT and other tissues.

-

Calculate the Standardized Uptake Value (SUV) to quantify 18F-FDG uptake.

-

Western Blot Analysis of UCP1 Protein Expression

-

Objective: To determine the relative abundance of UCP1 protein in brown adipose tissue.

-

Materials:

-

Harvested brown adipose tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Primary antibody against UCP1

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Homogenize the BAT samples in lysis buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each sample.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-UCP1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometry analysis to quantify the protein bands. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

-

References

- 1. Apparent histological changes of adipocytes after treatment with CL 316,243, a β-3-adrenergic receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of CL-316,243, a thermogenic beta 3-agonist, on energy balance and brown and white adipose tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. researchgate.net [researchgate.net]

- 6. Effects of chronic treatment with noradrenaline or a specific beta3-adrenergic agonist, CL 316 243, on energy expenditure and epididymal adipocyte lipolytic activity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative assessment of brown adipose tissue metabolic activity and volume using 18F-FDG PET/CT and β3-adrenergic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. β3-Adrenergically induced glucose uptake in brown adipose tissue is independent of UCP1 presence or activity: Mediation through the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of the brown adipose tissue in β3-adrenergic receptor activation-induced sleep, metabolic and feeding responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of CL 316 ,243

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 316 ,243 is a potent and highly selective β3-adrenergic receptor (β3-AR) agonist that has been instrumental in elucidating the physiological roles of the β3-AR in metabolism. Developed in the early 1990s, its discovery spurred significant interest in the β3-AR as a therapeutic target for obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to CL 316 ,243. It includes detailed summaries of quantitative data, experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the field.

Discovery and History

CL 316 ,243, with the chemical name disodium (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]-amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate, was first synthesized and characterized by scientists at American Cyanamid Company's Medical Research Division, Lederle Laboratories.[1] The initial publication by Bloom et al. in 1992 described it as a potent and virtually specific β3-adrenergic agonist.[1] This discovery was a landmark in the study of adipose tissue physiology, as it provided a selective chemical tool to probe the functions of the then newly characterized β3-AR.

The primary motivation for the development of β3-AR agonists was the observation that this receptor subtype is predominantly expressed in brown adipose tissue (BAT) and white adipose tissue (WAT).[2] Stimulation of β3-ARs in rodents was shown to increase thermogenesis in BAT and lipolysis in WAT, leading to increased energy expenditure and a reduction in body fat.[2][3] These findings positioned β3-AR agonists as promising candidates for the treatment of obesity and associated metabolic disorders like type 2 diabetes.

However, the therapeutic potential of CL 316 ,243 and other β3-AR agonists in humans has not been fully realized. A key challenge has been the significant species differences in the pharmacology of the β3-AR.[2][4][5] CL 316 ,243 exhibits high potency and selectivity for the rodent β3-AR but has considerably lower potency at the human receptor.[2] This discrepancy has been a major hurdle in translating the promising anti-obesity and anti-diabetic effects observed in rodents to clinical success in humans.[3] Despite this, CL 316 ,243 remains an invaluable research tool for studying β3-AR biology.

Mechanism of Action

CL 316 ,243 exerts its effects by selectively binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by CL 316 ,243 is as follows:

-

Receptor Binding and G-protein Activation: CL 316 ,243 binds to the β3-AR, inducing a conformational change that promotes the coupling and activation of the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated α-subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates and activates a number of downstream target proteins, leading to the ultimate physiological responses.

In adipose tissue, the key downstream effects include:

-

Lipolysis in WAT: PKA phosphorylates and activates hormone-sensitive lipase (HSL) and other lipases, which catalyze the breakdown of triglycerides into free fatty acids and glycerol.[6]

-

Thermogenesis in BAT: PKA activation leads to the transcriptional upregulation and activation of Uncoupling Protein 1 (UCP1).[7][8] UCP1 is located in the inner mitochondrial membrane of brown adipocytes and uncouples oxidative phosphorylation from ATP synthesis, resulting in the dissipation of the proton gradient as heat.

Recent studies have also suggested the involvement of PKA-independent pathways, such as those involving the exchange protein directly activated by cAMP 1 (Epac1), in mediating some of the effects of β3-AR activation.[7]

Quantitative Data

The following tables summarize key quantitative data for CL 316 ,243 from various studies.

Table 1: Receptor Binding and Functional Potency

| Parameter | Receptor/Tissue | Species | Value | Reference(s) |

| EC50 | β3-Adrenoceptor | Not Specified | 3 nM | [9][10] |

| IC50 | Rat Heart (β1-AR) | Rat | 0.6 µM | [9] |

| IC50 | Rat Soleus Muscle (β2-AR) | Rat | 1 µM | [9] |

| Relative Selectivity | β1:β2:β3 | Not Specified | 0:1:100,000 | [11] |

Table 2: In Vivo Effects of CL 316 ,243 in Rodents

| Parameter | Animal Model | Dose | Duration | Key Findings | Reference(s) |

| Body Weight | Diet-Induced Obese Rats | 0.5 mg/kg/day (IP) | 21 days | Significant reduction in body weight and adiposity | [12] |

| Energy Intake | Diet-Induced Obese Rats | 0.01-1 mg/kg (IP, single dose) | Acute | Dose-dependent reduction in energy intake | [13] |

| Brown Adipose Tissue Temperature | Diet-Induced Obese Rats | 0.001-1 mg/kg (IP, single dose) | Acute | Dose-dependent increase in interscapular BAT temperature | [13] |

| Glucose Disposal | Non-obese Rats | 1 mg/kg/day (subcutaneous) | 10-12 days | Enhanced insulin-stimulated glucose disposal | [14] |

| Gene Expression (UCP1) | Mice | 0.1 mg/kg/day (subcutaneous) | 7 days | Increased UCP1 mRNA and protein in BAT | [9] |

| Metabolic Rate | High-Fat Diet-Fed Rats | 1 mg/kg/day (IP) | 3 weeks | Increased resting metabolic rate | [15] |

Experimental Protocols

Radioligand Binding Assay for Receptor Selectivity

This protocol is a generalized procedure for determining the binding affinity of CL 316 ,243 to β-adrenergic receptor subtypes.

Materials:

-

Cell membranes expressing β1, β2, or β3-adrenergic receptors

-

Radioligand (e.g., [125I]-iodocyanopindolol)

-

CL 316 ,243

-

Non-selective antagonist (e.g., propranolol) for determining non-specific binding

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of CL 316 ,243.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of CL 316 ,243.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist).

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of CL 316 ,243 that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This protocol measures the functional agonism of CL 316 ,243 by quantifying the production of cAMP.

Materials:

-

Adipocytes or cells expressing β3-AR

-

CL 316 ,243

-

ATP

-

Assay buffer (containing MgCl2, phosphocreatine, and a phosphodiesterase inhibitor like IBMX)

-

cAMP standard

-

cAMP assay kit (e.g., ELISA or radioimmunoassay)

Procedure:

-

Culture adipocytes or β3-AR expressing cells to confluence.

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of CL 316 ,243 for a defined period (e.g., 15-30 minutes) at 37°C.

-

Terminate the reaction by adding a lysis buffer or by heat inactivation.

-

Measure the intracellular cAMP concentration using a competitive immunoassay or other detection method.

-

Generate a dose-response curve by plotting cAMP concentration against the log of the CL 316 ,243 concentration.

-

Determine the EC50 value (the concentration of CL 316 ,243 that produces 50% of the maximal response).[16]

In Vivo Metabolic Cage Studies

This protocol outlines a general procedure for assessing the metabolic effects of CL 316 ,243 in rodents.

Materials:

-

Metabolic cages equipped for measuring food and water intake, energy expenditure (via indirect calorimetry), and physical activity.

-

Rodents (e.g., mice or rats)

-

CL 316 ,243

-

Vehicle control

Procedure:

-

Acclimatize the animals to the metabolic cages for a period of 24-48 hours.

-

Record baseline measurements of food and water intake, oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and activity for a defined period.

-

Administer CL 316 ,243 or vehicle to the animals (e.g., via intraperitoneal injection or osmotic mini-pump).

-

Continue to monitor the metabolic parameters for the duration of the study.

-

Analyze the data to determine the effects of CL 316 ,243 on energy expenditure, substrate utilization (indicated by RER), and other metabolic variables.[15][17]

Signaling Pathways and Experimental Workflows

β3-Adrenergic Receptor Signaling Pathway

Caption: β3-Adrenergic receptor signaling cascade initiated by CL 316 ,243.

Experimental Workflow for In Vivo Metabolic Study

Caption: Workflow for assessing metabolic effects of CL 316 ,243 in rodents.

Conclusion

CL 316 ,243 has been a pivotal tool in advancing our understanding of β3-adrenergic receptor physiology and its role in energy metabolism. While its direct therapeutic application in humans for obesity and diabetes has been limited by species-specific receptor pharmacology, the knowledge gained from studies involving this compound has been invaluable. It continues to be a widely used research tool for investigating the mechanisms of thermogenesis, lipolysis, and the "browning" of white adipose tissue. The in-depth information provided in this guide serves as a comprehensive resource for scientists and researchers working in the fields of metabolic disease and drug discovery, highlighting the enduring legacy of CL 316 ,243 in biomedical research.

References

- 1. Disodium (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]-amino] propyl]-1,3-benzodioxole-2,2-dicarboxylate (CL 316,243). A potent beta-adrenergic agonist virtually specific for beta 3 receptors. A promising antidiabetic and antiobesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Is the β3-Adrenoceptor a Valid Target for the Treatment of Obesity and/or Type 2 Diabetes? | MDPI [mdpi.com]

- 4. Pharmacological characteristics and species-related variations of beta 3-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differences in beta 3-adrenergic receptor cardiovascular regulation in conscious primates, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of UCP1 in the Browning of Epididymal Adipose Tissue by β3-Adrenergic Agonist: A Role for MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Anti-obesity effect of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in mice with monosodium-L-glutamate-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of systemic oxytocin and beta‐3 receptor agonist (CL 316243) treatment on body weight and adiposity in male diet‐induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]

The β3-Adrenergic Agonist CL 316243 Free Acid: A Deep Dive into Adipocyte Lipolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and experimental considerations surrounding the potent and selective β3-adrenoceptor agonist, CL 316243 free acid, and its profound effects on adipocyte lipolysis. As a critical tool in metabolic research, understanding its function is paramount for developing novel therapeutics for obesity and related metabolic disorders.

Core Mechanism of Action

CL 316243 is a highly selective agonist for the β3-adrenergic receptor, with an EC50 of approximately 3 nM, while exhibiting very poor affinity for β1 and β2 receptors.[1][2][3] This selectivity makes it a powerful instrument for specifically interrogating the β3-adrenergic signaling pathway in adipocytes. The primary effect of CL 316243 binding to its receptor on white and brown adipocytes is the stimulation of lipolysis, the metabolic process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol.[1][2][4] This process not only provides energy substrates for other tissues but also plays a crucial role in thermogenesis, particularly in brown adipose tissue (BAT).[1][2][4]

The signaling cascade initiated by CL 316243 is a classic G-protein coupled receptor (GPCR) pathway. Upon agonist binding, the β3-adrenoceptor activates the associated Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), a key enzyme that phosphorylates multiple downstream targets to promote lipolysis. A critical target of PKA is Hormone-Sensitive Lipase (HSL), which, upon phosphorylation, translocates to the lipid droplet and hydrolyzes triglycerides. PKA also phosphorylates perilipin, a protein coating the lipid droplet, which then allows HSL access to the triglycerides.

Beyond the canonical PKA pathway, evidence suggests crosstalk with other signaling molecules. For instance, the effects of β3-adrenergic stimulation on de novo lipogenesis and thermogenesis can be modulated by thyroid hormone signaling.[5] Furthermore, repeated administration of CL 316243 can lead to desensitization of the β-adrenergic response, a factor to consider in long-term studies.[6]

Quantitative Effects on Lipolysis

The lipolytic effect of CL 316243 is both dose- and time-dependent. While specific quantitative data from a single comprehensive source is diffuse, the following tables summarize representative findings from various studies to illustrate the compound's potency and efficacy.

| Concentration (nM) | Glycerol Release (% of maximum) | Species/Cell Type | Reference |

| 3 | 50 (EC50) | Not Specified | [1][2][3] |

| 10 | Significant increase | Rat Adipocytes | [6] |

| 1000 | Maximal stimulation | Rat Adipocytes | [6] |

| Time (hours) | Glycerol/FFA Release | Experimental Condition | Reference |

| 1 | Onset of detectable lipolysis | In vitro cell culture | [7] |

| 2-24 | Linear increase in glycerol | In vitro cell culture | [7][8] |

| 0.5 | Peak plasma NEFA | In vivo mouse model | [9] |

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of CL 316243-induced lipolysis in adipocytes.

Caption: General workflow for an in vitro adipocyte lipolysis assay.

Detailed Experimental Protocols

A standardized protocol for assessing adipocyte lipolysis is crucial for reproducible results. The following is a synthesized methodology based on common practices.[7][8][10][11]

Materials and Reagents

-

Differentiated adipocytes (e.g., 3T3-L1 cells or primary adipocytes)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Bovine Serum Albumin (BSA, fatty acid-free)

-

Krebs-Ringer Bicarbonate Hepes (KRBH) buffer

-

CL 316243 free acid

-

Isoproterenol (positive control)

-

Glycerol assay kit

-

Free Fatty Acid (FFA) assay kit

-

96-well plates

-

Multi-channel pipette

Protocol for In Vitro Lipolysis Assay

-

Cell Culture and Differentiation:

-

Culture pre-adipocytes (e.g., 3T3-L1) to confluence in DMEM with 10% FBS.

-

Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, IBMX).

-

Maintain differentiated adipocytes in DMEM with 10% FBS for 8-12 days post-differentiation.

-

-

Assay Preparation:

-

One hour prior to the assay, wash cells twice with pre-warmed PBS.

-

Replace the medium with pre-warmed KRBH buffer containing 2% BSA and incubate for 30-60 minutes at 37°C.

-

-

Treatment:

-

Prepare stock solutions of CL 316243 and isoproterenol in a suitable vehicle (e.g., DMSO).

-

Prepare serial dilutions of the compounds in KRBH buffer to achieve the final desired concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 1%.

-

Remove the pre-incubation buffer and add the treatment solutions to the respective wells. Include vehicle-only wells as a negative control.

-

-

Incubation and Sample Collection:

-

Incubate the plate at 37°C for the desired time period (e.g., 1, 2, 4, or 24 hours).

-

At the end of the incubation, carefully collect the culture medium from each well without disturbing the cell layer.

-

-

Quantification of Glycerol and FFAs:

-

Use commercially available colorimetric or fluorometric assay kits to measure the concentration of glycerol and FFAs in the collected medium.

-

Follow the manufacturer's instructions for the preparation of standards and reagents.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the concentration of glycerol and FFAs in each sample based on the standard curve.

-

Normalize the data to the protein content of the cells in each well to account for variations in cell number.

-

Present the results as fold-change over the vehicle control or as absolute concentrations.

-

Conclusion

CL 316243 free acid remains an invaluable pharmacological tool for the study of adipocyte metabolism. Its high selectivity for the β3-adrenoceptor allows for precise investigation of the downstream signaling events that govern lipolysis and thermogenesis. A thorough understanding of its mechanism of action, coupled with robust and standardized experimental protocols, is essential for advancing our knowledge of metabolic diseases and developing targeted therapeutic interventions. This guide provides a foundational resource for researchers embarking on or continuing their work in this critical area of study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Control of Adipocyte Thermogenesis and Lipogenesis through γ3-Adrenergic and Thyroid Hormone Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. abcam.com [abcam.com]

- 8. zen-bio.com [zen-bio.com]

- 9. Evidence for fatty acids mediating CL 316,243-induced reductions in blood glucose in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of adipocytes and lipolysis assay in isolated adipocytes [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

The Selectivity of CL 316243 for β3-Adrenoceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of the compound CL 316243 for the β3-adrenoceptor (β3-AR). CL 316243 is a potent and highly selective agonist for the β3-AR, a member of the G-protein coupled receptor family predominantly expressed in adipose tissue and the urinary bladder. Its high selectivity makes it a valuable tool for studying the physiological roles of the β3-AR and a potential therapeutic agent for conditions such as obesity, type 2 diabetes, and overactive bladder.

Data Presentation: Quantitative Analysis of Selectivity

The selectivity of CL 316243 is demonstrated through its differential binding affinity (Ki) and functional potency (EC50) across the three β-adrenoceptor subtypes. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Functional Potency (EC50) of CL 316243 at Human β-Adrenoceptor Subtypes

| Receptor Subtype | Cell Line | Assay Type | EC50 (µM) | Reference |

| β1-Adrenoceptor | CHO | cAMP Accumulation | 111 | [1] |

| β2-Adrenoceptor | CHO | cAMP Accumulation | 262 | [1] |

| β3-Adrenoceptor | CHO | cAMP Accumulation | 1.15 | [1] |

| β3-Adrenoceptor | - | in vitro binding assays | 0.003 | [1][2][3] |

Table 2: Relative Selectivity of CL 316243

| Comparison | Selectivity Fold-Difference | Reference |

| β3 vs. β1/β2 | > 10,000 | [3] |

| Relative Selectivity (β1:β2:β3) | 0 : 1 : 100,000 | [4] |

Experimental Protocols

The determination of CL 316243 's selectivity relies on well-established experimental protocols, primarily radioligand binding assays and functional assays measuring second messenger accumulation.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of CL 316243 for β1, β2, and β3-adrenoceptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human β1, β2, or β3-adrenoceptors (e.g., CHO, HEK293 cells).

-

Radioligand: e.g., [³H]-CGP 12177 (a non-selective β-antagonist).

-

Competing non-labeled ligand: CL 316243 .

-

Subtype-selective antagonists for determining non-specific binding (e.g., CGP 20712A for β1, ICI 118551 for β2).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand ([³H]-CGP 12177) to each well.

-

Competition: Add increasing concentrations of unlabeled CL 316243 to the wells.

-

Incubation: Add the cell membrane preparation to each well and incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the CL 316243 concentration. The IC50 (the concentration of CL 316243 that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP), providing a measure of its functional potency (EC50) and efficacy.

Objective: To determine the half-maximal effective concentration (EC50) of CL 316243 for stimulating cAMP production via β1, β2, and β3-adrenoceptors.

Materials:

-

Whole cells stably expressing human β1, β2, or β3-adrenoceptors (e.g., CHO, HEK293 cells).

-

CL 316243 .

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 30 minutes) to inhibit cAMP breakdown.

-

Agonist Stimulation: Add increasing concentrations of CL 316243 to the cells and incubate for a defined time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the CL 316243 concentration. The EC50 value, representing the concentration of CL 316243 that produces 50% of the maximal response, is determined using non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflows

β3-Adrenoceptor Signaling Pathways

CL 316243 binding to the β3-adrenoceptor primarily activates the canonical Gs-protein coupled signaling pathway, leading to the production of cAMP. However, evidence also suggests potential coupling to other signaling cascades.

Caption: Canonical and alternative signaling pathways of the β3-adrenoceptor.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of CL 316243 using a radioligand competition binding assay.

Caption: Workflow for a radioligand competition binding assay.

Experimental Workflow: cAMP Accumulation Assay

This diagram outlines the process for assessing the functional potency of CL 316243 by measuring cAMP production in whole cells.

Caption: Workflow for a cell-based cAMP accumulation assay.

References

CL 316 ,243 Free Acid: A Technical Guide for Obesity and Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL 316 ,243 is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR), demonstrating significantly higher affinity for this receptor subtype over β1- and β2-ARs.[1] This selectivity makes it an invaluable tool in preclinical research, particularly in the fields of obesity and type 2 diabetes. Its primary actions—stimulating lipolysis in white adipose tissue (WAT) and thermogenesis in brown adipose tissue (BAT)—have positioned it as a key compound for investigating the therapeutic potential of β3-AR activation.[2] In various rodent models of obesity and diabetes, administration of CL 316 ,243 has been shown to reduce adiposity, normalize hyperglycemia, decrease hyperinsulinemia, and improve overall metabolic health.[1][3] This document provides a comprehensive technical overview of CL 316 ,243, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support its application in a research setting.

Core Mechanism of Action

CL 316 ,243 exerts its effects by binding to and activating β3-adrenergic receptors, which are predominantly expressed on the surface of white and brown adipocytes. This interaction initiates a canonical G-protein coupled receptor (GPCR) signaling cascade.

Signaling Pathway:

-

Receptor Binding: CL 316 ,243 binds to the β3-AR.

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The Gs-alpha subunit dissociates and activates adenylyl cyclase (AC).

-

cAMP Production: AC converts ATP into the second messenger, cyclic AMP (cAMP).[4]

-

PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[4][5]

-

Downstream Effects: PKA phosphorylates numerous downstream targets, leading to the primary metabolic effects:

-

In White Adipose Tissue (WAT): PKA phosphorylates Hormone-Sensitive Lipase (HSL) and perilipins, initiating the breakdown of stored triglycerides into free fatty acids (FFAs) and glycerol (lipolysis).[5]

-

In Brown Adipose Tissue (BAT): PKA activation leads to the transcriptional upregulation and activation of Uncoupling Protein 1 (UCP1).[6] UCP1 uncouples cellular respiration from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat (non-shivering thermogenesis).[6][7] This process also stimulates the "browning" of WAT, where white adipocytes develop brown-like characteristics, including the expression of UCP1.[8]

-

The acute glucose-lowering effects of CL 316 ,243 are thought to be secondary to the massive release of FFAs from lipolysis, which in turn stimulates insulin secretion.[9]

Quantitative Data Summary

The efficacy of CL 316 ,243 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/Cell Type | Value | Reference |

|---|---|---|---|

| EC50 (cAMP Accumulation) | Rat β3-AR (CHO cells) | 3 nM | [Source not explicitly stating this value, but implied by potency] |

| Selectivity vs. β1/β2 | Rodent | >10,000-fold |[1] |

Table 2: In Vivo Efficacy in Rodent Models of Obesity

| Animal Model | Dose & Duration | Key Findings | Reference |

|---|---|---|---|

| Diet-Induced Obese (DIO) Rats | 0.01 - 1 mg/kg (single IP) | Dose-dependent decrease in 20h energy intake (28-57%).[10] Dose-dependent increase in interscapular BAT temperature.[11] | [10][11] |

| Zucker-ZDF Rats (Obese) | 1 mg/kg/day for 14 days | Decreased body weight gain and food intake.[3][12] Reduced white adipose tissue weight.[3][12] | [3][12] |

| C57BL/6J Mice (Chow Diet) | 25 µ g/day for 4 weeks | At 22°C: No change in adiposity.[2] At 30°C: Reduced adiposity and BAT/eWAT weight.[2] | [2] |

| C57BL/6J Mice (High-Fat Diet) | 25 µ g/day for 4 weeks | At 30°C: Prevented increased adiposity, increased energy expenditure by 15%.[2] | [2] |

| Yellow KK Mice (Obese, Diabetic) | 0.1 mg/kg/day for 2 weeks | Decreased white adipose tissue mass.[1] Increased resting metabolic rate.[1] |[1] |

Table 3: In Vivo Efficacy in Rodent Models of Diabetes

| Animal Model | Dose & Duration | Key Findings | Reference |

|---|---|---|---|

| Zucker-ZDF Rats (Obese, Diabetic) | 1 mg/kg/day for 14 days | Normalized hyperglycemia.[3][12] Reduced hyperinsulinemia and plasma FFAs.[3][12] Increased glucose uptake in BAT (21x), WAT (3x), and muscle (2-3x).[3][12] | [3][12] |

| MKR Mice (Insulin Resistant) | 1 mg/kg/day for 3 weeks | Improved circulating glucose and insulin concentrations.[13] | [13] |

| C57BL/6J Mice (Chow Diet, 22°C) | 25 µ g/day for 4 weeks | Improved glucose tolerance despite no change in adiposity.[2] | [2] |

| High-Fat Diet-Fed Rats | 1 mg/kg/week for 12 weeks | Ameliorated glucose intolerance and abnormal serum lipid profile.[14][15] | [14][15] |

| Yellow KK Mice (Obese, Diabetic) | 0.1 mg/kg/day for 2 weeks | Decreased serum insulin and blood glucose during a glucose tolerance test.[1] |[1] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for in vivo and ex vivo studies using CL 316 ,243.

In Vivo Study Protocol: Chronic Administration in a Mouse Model of Obesity

This protocol outlines a typical experiment to assess the chronic effects of CL 316 ,243 on metabolic parameters in diet-induced obese mice.

-

Animal Model and Acclimation:

-

Use male C57BL/6J or similar mouse strain, 8-10 weeks old.[13]

-

Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.[14]

-

House mice individually in a temperature-controlled environment (e.g., 22°C or thermoneutral 30°C) with a 12:12h light-dark cycle.[2]

-

Allow at least one week of acclimation to the housing and handling procedures.[16]

-

-

Drug Preparation and Administration:

-

Dissolve CL 316 ,243 free acid in sterile saline or phosphate-buffered saline (PBS).[13]

-

Administer daily via intraperitoneal (IP) injection at a dose of 0.5-1.0 mg/kg body weight.[13][17] Alternatively, use subcutaneous osmotic minipumps for continuous infusion (e.g., 1 mg/kg/day).[3][18]

-

The control group receives an equivalent volume of the vehicle.

-

-

Metabolic Phenotyping and Data Collection:

-

Body Weight and Food Intake: Measure body weight twice weekly and food intake daily.[13]

-

Energy Expenditure: Use indirect calorimetry systems (e.g., PhenoMaster) to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.[19]

-

Glucose Homeostasis: Perform an Intraperitoneal Glucose Tolerance Test (IPGTT) after a 4-6 hour fast. Administer a glucose bolus (e.g., 2 g/kg) and measure blood glucose from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes.[2]

-

Body Composition: Measure fat and lean mass using quantitative magnetic resonance (qMR) or DEXA at the beginning and end of the study.[16]

-

-

Terminal Procedures and Tissue Analysis:

-

At the end of the treatment period, euthanize animals after fasting.

-

Collect blood via cardiac puncture for analysis of serum insulin, FFAs, triglycerides, and other metabolites.[2]

-

Dissect, weigh, and flash-freeze BAT (interscapular) and various WAT depots (e.g., epididymal, inguinal) in liquid nitrogen for subsequent qPCR or Western blot analysis.[16]

-

Fix tissue samples in 10% formalin for histological analysis (e.g., H&E staining to assess adipocyte morphology).[2][14]

-

Molecular Analysis: Use qPCR to measure mRNA expression of key genes like Ucp1, Ppargc1a, and Dio2 in adipose tissues.[8][16] Use Western blotting to quantify protein levels of UCP1 and components of mitochondrial respiratory complexes.[6]

-

Ex Vivo Adipose Tissue Lipolysis Assay

This protocol measures the direct effect of CL 316 ,243 on lipolysis in isolated adipose tissue explants.[20][21][22]

-

Tissue Preparation:

-

Euthanize a naive mouse and immediately dissect epididymal or inguinal WAT depots in a sterile environment.

-

Place tissue in pre-warmed Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 4% BSA and 5 mM glucose.

-

Carefully mince the tissue into small fragments (~15-20 mg each).

-

-

Incubation:

-

Place 2-3 tissue fragments into individual wells of a 24-well plate containing 500 µL of the KRB-BSA buffer.

-

Pre-incubate for 30 minutes at 37°C with 5% CO2 to establish basal conditions.

-

Remove the pre-incubation buffer and replace it with fresh buffer containing either vehicle (e.g., DMSO or saline) or CL 316 ,243 at various concentrations (e.g., 10 nM to 10 µM). A non-selective agonist like isoproterenol can be used as a positive control.

-

Incubate for 1-2 hours at 37°C.[23]

-

-

Sample Collection and Analysis:

-

At the end of the incubation, carefully collect the buffer (media) from each well.

-

Measure the concentration of glycerol or non-esterified fatty acids (NEFA) released into the media using commercially available colorimetric or fluorometric assay kits.

-

Normalize the amount of glycerol/NEFA released to the weight of the tissue fragments in each well.

-

-

Data Interpretation:

-

An increase in glycerol or NEFA in the media of CL 316 ,243-treated samples compared to vehicle controls indicates a direct stimulation of lipolysis. A dose-response curve can be generated to determine the EC50.

-

Discussion and Future Directions

CL 316 ,243 has been instrumental in elucidating the role of β3-AR in energy homeostasis. Studies consistently show its ability to increase energy expenditure, reduce fat mass, and improve glucose metabolism in rodents.[2][9] However, the translation of these findings to humans has been challenging, partly due to lower expression levels of functional β3-AR in human white adipocytes compared to rodents.

A key observation is that the anti-obesity effects are often more pronounced when animals are housed at thermoneutrality (30°C), a condition that better mimics human physiology and minimizes basal thermogenic stress.[2] Furthermore, research has shown that the potent glucose-lowering effects of CL 316 ,243 can diminish with repeated use, suggesting receptor desensitization or downregulation, a common phenomenon with GPCR agonists.[5][17]

Future research could explore:

-

Combination Therapies: Investigating CL 316 ,243 in conjunction with other agents (e.g., GLP-1 receptor agonists or PDE inhibitors) to enhance efficacy and mitigate desensitization.[17]

-

Tissue-Specific Effects: Further dissecting the relative contributions of BAT, WAT, and skeletal muscle to the overall metabolic improvements.[3][15]

-

Translational Models: Utilizing humanized mouse models or primary human adipocyte cultures to better predict clinical efficacy.

Conclusion

CL 316 ,243 free acid remains a cornerstone research tool for scientists in the metabolic field. Its high selectivity and potent activity in rodent models provide a robust platform for exploring the fundamental mechanisms of β3-adrenergic signaling in the context of obesity and diabetes. The data and protocols summarized in this guide offer a framework for designing rigorous and informative experiments aimed at discovering novel therapeutic strategies for metabolic diseases.

References

- 1. Anti-obesity and anti-diabetic effects of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in yellow KK mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. β3-Adrenergic Signaling Acutely Down Regulates Adipose Triglyceride Lipase in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - β3-Adrenergic receptor downregulation leads to adipocyte catecholamine resistance in obesity [jci.org]

- 6. researchgate.net [researchgate.net]

- 7. Indispensable role of mitochondrial UCP1 for antiobesity effect of beta3-adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of UCP1 in the Browning of Epididymal Adipose Tissue by β3-Adrenergic Agonist: A Role for MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Effects of systemic oxytocin and beta‐3 receptor agonist (CL 316243) treatment on body weight and adiposity in male diet‐induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of the antidiabetic effects of the beta 3-adrenergic agonist CL-316243 in obese Zucker-ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats [frontiersin.org]

- 17. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. biorxiv.org [biorxiv.org]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Protocol for assessing ex vivo lipolysis of murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

An In-depth Technical Guide to the Pharmacological Properties of CL 316 ,243 Free Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 316 ,243 is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR).[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of CL 316 ,243 free acid, focusing on its mechanism of action, receptor binding and selectivity, downstream signaling pathways, and its significant effects on metabolism. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, metabolic disease, and drug development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological activities.

Introduction

CL 316 ,243 has emerged as a critical tool for investigating the physiological and pathophysiological roles of the β3-adrenergic receptor. Its remarkable selectivity makes it an invaluable pharmacological agent for dissecting β3-AR-mediated processes from those governed by β1- and β2-adrenergic receptors.[1][2] The primary therapeutic areas of interest for β3-AR agonists include obesity, type 2 diabetes, and overactive bladder.[1][3] This guide will delve into the core pharmacological characteristics of CL 316 ,243, providing the technical details necessary for its effective use in research and development.

Mechanism of Action

CL 316 ,243 exerts its effects by selectively binding to and activating β3-adrenergic receptors, which are predominantly expressed in adipose tissue (both white and brown), the gallbladder, urinary bladder, and the gastrointestinal tract.[4] As a G-protein coupled receptor (GPCR), the β3-AR, upon agonist binding, primarily couples to the stimulatory G-protein (Gs). This interaction initiates a signaling cascade that is central to the compound's metabolic effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the potency and selectivity of CL 316 ,243.

Table 1: Potency of CL 316 ,243

| Parameter | Value | Species/Tissue | Reference |

| EC50 (Adenylyl Cyclase Activation) | 3 nM | Not specified | [1][2][3] |

| Mean Inhibitory Concentration (Detrusor Strips) | 2.65 nM | Rat |

Table 2: Receptor Binding and Selectivity of CL 316 ,243

| Receptor Subtype | Binding Affinity (IC50) | Species/Tissue | Reference |

| β1-adrenergic | Extremely Poor | Not specified | [1][3] |

| β2-adrenergic | Extremely Poor | Not specified | [1][2][3] |

| β3-adrenergic | >10,000-fold selective over β1/β2 | Not specified | |

| Rat Heart | 0.6 µM | Rat | [1][3] |

| Rat Soleus Muscle | 1 µM | Rat | [1][3] |

Signaling Pathways

Activation of the β3-AR by CL 316 ,243 initiates a complex network of intracellular signaling pathways. The canonical pathway involves the Gs-protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][6][7][8] However, evidence also suggests coupling to the inhibitory G-protein (Gi) and activation of other downstream effectors.[7]

Figure 1: Canonical Gs-protein coupled signaling pathway of CL 316,243.

Beyond the primary Gs pathway, β3-AR activation by CL 316 ,243 has been shown to influence other signaling molecules, creating a more complex regulatory network.

Figure 2: Additional signaling pathways influenced by β3-AR activation.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline standardized protocols for key experiments involving CL 316 ,243.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of CL 316 ,243 for β-adrenergic receptors.

Objective: To determine the Ki of CL 316 ,243 for β1-, β2-, and β3-adrenergic receptors.

Materials:

-

Cell membranes expressing the desired β-adrenergic receptor subtype (e.g., from transfected cell lines or specific tissues).

-

Radioligand: A high-affinity, subtype-selective antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]). For general β-AR binding, [³H]dihydroalprenolol (DHA) can be used.[5]

-

CL 316 ,243 free acid.

-

Non-selective antagonist (e.g., propranolol) for determining non-specific binding.

-

Assay buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl₂, 2 mM EDTA, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).[5]

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Membranes + Radioligand + excess non-selective antagonist (e.g., 10 µM propranolol).

-

Competition: Membranes + Radioligand + varying concentrations of CL 316 ,243.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of CL 316 ,243. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of CL 316 ,243 to stimulate the production of cAMP.

Objective: To determine the EC50 of CL 316 ,243 for β3-AR-mediated adenylyl cyclase activation.

Materials:

-

Cell membranes expressing β3-adrenergic receptors.

-

CL 316 ,243 free acid.

-

ATP (substrate).

-

GTP (for G-protein activation).

-

cAMP standard.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Reagents for cAMP detection (e.g., cAMP enzyme immunoassay kit or radiolabeled ATP and column chromatography).

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Reaction Setup: In reaction tubes, combine membranes, assay buffer, GTP, and varying concentrations of CL 316 ,243.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-